molecular formula C8H5N3O3 B3047319 5-(2-Pyrazinyl)isoxazole-3-carboxylic Acid CAS No. 1375064-55-3

5-(2-Pyrazinyl)isoxazole-3-carboxylic Acid

Cat. No. B3047319
CAS RN: 1375064-55-3
M. Wt: 191.14
InChI Key: LGEIAXHZEBTDSN-UHFFFAOYSA-N
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Description

5-(2-Pyrazinyl)isoxazole-3-carboxylic Acid is a chemical compound with the CAS Number: 1375064-55-3 . It has a molecular weight of 191.15 . The IUPAC name for this compound is 5-(2-pyrazinyl)-3-isoxazolecarboxylic acid .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C8H5N3O3/c12-8(13)5-3-7(14-11-5)6-4-9-1-2-10-6/h1-4H, (H,12,13) . The compound has a five-membered heterocyclic moiety .


Chemical Reactions Analysis

The synthesis of isoxazoles, including this compound, often involves (3 + 2) cycloaddition reactions . These reactions are typically catalyzed by Cu (I) or Ru (II) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 191.15 . It is stored at a temperature of +4C .

Scientific Research Applications

Luminescent Properties and Coordination Compounds

Research has explored the use of 5-(2-Pyrazinyl)isoxazole-3-carboxylic Acid and related compounds in forming coordination compounds with metals such as neodymium. These compounds have been shown to display distinct structural characteristics and luminescent properties, which may be useful in materials science and photonics. Specifically, studies have revealed that these compounds can form mononuclear, dinuclear, and polymeric chain structures, with potential applications in luminescence-based technologies (Zou et al., 2014).

Synthesis and Reaction Studies

This compound has been a subject of interest in synthetic chemistry. Studies have focused on its behavior in reactions with various electrophiles, leading to the production of different compounds. Such research is valuable for understanding the chemical properties and potential applications of this acid in synthesizing new materials or compounds for various scientific purposes (Tanaka et al., 1986).

Pharmaceutical Applications

In the pharmaceutical field, derivatives of this compound have been explored for potential medical applications. Studies have synthesized various compounds containing isoxazole and isothiazole moieties, some of which have shown synergetic effects when used with existing antitumor drugs. This highlights the potential of these compounds in enhancing the efficacy of chemotherapy, particularly for brain tumors (Kletskov et al., 2018).

Antimicrobial Properties

Further research into the properties of this compound and its derivatives has revealed antimicrobial potentials. For example, certain pyrazole-3-carboxylic acid derivatives have been tested for antibacterial activities against various microorganisms, demonstrating potential as antibacterial agents. This could lead to the development of new antibiotics or antimicrobial compounds (Akbas et al., 2005).

Safety and Hazards

The safety information for 5-(2-Pyrazinyl)isoxazole-3-carboxylic Acid indicates that it has a GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, and P352 .

properties

IUPAC Name

5-pyrazin-2-yl-1,2-oxazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O3/c12-8(13)5-3-7(14-11-5)6-4-9-1-2-10-6/h1-4H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGEIAXHZEBTDSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C2=CC(=NO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201255749
Record name 3-Isoxazolecarboxylic acid, 5-(2-pyrazinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201255749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1375064-55-3
Record name 3-Isoxazolecarboxylic acid, 5-(2-pyrazinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1375064-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Isoxazolecarboxylic acid, 5-(2-pyrazinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201255749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2-Pyrazinyl)isoxazole-3-carboxylic Acid
Reactant of Route 2
5-(2-Pyrazinyl)isoxazole-3-carboxylic Acid
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5-(2-Pyrazinyl)isoxazole-3-carboxylic Acid
Reactant of Route 4
5-(2-Pyrazinyl)isoxazole-3-carboxylic Acid
Reactant of Route 5
5-(2-Pyrazinyl)isoxazole-3-carboxylic Acid
Reactant of Route 6
5-(2-Pyrazinyl)isoxazole-3-carboxylic Acid

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